molecular formula C9H10Cl2N2O3S B1455384 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide CAS No. 1311318-19-0

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

货号: B1455384
CAS 编号: 1311318-19-0
分子量: 297.16 g/mol
InChI 键: DDUUYBRMCLHMDH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is a chemical compound with the molecular formula C9H10Cl2N2O3S and a molecular weight of 297.16 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

The synthesis of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with N-methyl-3-(methylsulfamoyl)amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

化学反应分析

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide undergoes various chemical reactions, including:

科学研究应用

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

  • IUPAC Name : 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide
  • Molecular Formula : C9H10Cl2N2O3S
  • Molecular Weight : 296.16 g/mol

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of sulfamoyl benzamides could inhibit specific kinases involved in cancer progression. For instance, certain derivatives showed IC50 values below 15 μM against CK1δ, a kinase implicated in various cancers, suggesting potential for therapeutic development .

CompoundActivity (IC50)
This compoundTBD
Related Derivative A1.74 μM
Related Derivative B1.00 μM

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory effects. Studies on related compounds have shown that they can modulate inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome, which plays a critical role in neuroinflammation . This suggests that this compound might be beneficial in treating conditions characterized by chronic inflammation.

Solubility Enhancement

One of the challenges in drug formulation is the solubility of active pharmaceutical ingredients. Research indicates that dendrimer-based systems can enhance the solubility of compounds like this compound. These systems improve bioavailability and controlled release characteristics, making them suitable for clinical applications .

Formulation TypeEnhancement Mechanism
PAMAM DendrimersSolubility enhancement
Liposomal SystemsControlled release

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of sulfamoyl benzamide derivatives and evaluated their anticancer activity against various cell lines. The study found that modifications to the benzamide structure significantly influenced cytotoxicity and selectivity towards cancer cells .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of related compounds in models of Parkinson's disease. The findings revealed that inhibiting the NLRP3 inflammasome pathway with these compounds reduced neuroinflammation and improved neuronal survival .

作用机制

The exact mechanism of action of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially affecting various biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved .

相似化合物的比较

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

生物活性

2,6-Dichloro-N-methyl-3-(methylsulfamoyl)benzamide is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular formula : C₁₁H₁₃Cl₂N₃O₂S
  • Molar mass : Approximately 297.16 g/mol

The structure includes:

  • Two chlorine atoms at the 2 and 6 positions of the benzene ring.
  • A methyl group attached to the nitrogen atom of the amide.
  • A methylsulfamoyl group at the 3 position.

These functional groups contribute to its reactivity and biological activity, making it a subject of interest in pharmaceutical research.

Preliminary studies suggest that this compound interacts with various biological targets through mechanisms such as:

  • Enzyme inhibition : Potential binding to enzyme active sites.
  • Receptor modulation : Influencing receptor binding sites, which may alter physiological responses.

Further investigations using molecular docking studies and biochemical assays are necessary to elucidate its exact mechanisms of action.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives featuring sulfamoyl groups have shown effectiveness against various bacterial strains, including multidrug-resistant organisms. This suggests that the compound could serve as a lead for developing new antibacterial agents targeting resistant strains .

Anticancer Activity

The compound's structural features may also confer anticancer properties. Studies have demonstrated that benzamide derivatives can inhibit specific kinases involved in cancer progression. For example, certain modifications to the benzamide core have resulted in compounds with nanomolar potency against cancer cell lines .

Case Studies

  • Antibacterial Efficacy : A study highlighted the efficacy of a structurally related compound in targeting FtsZ, a protein essential for bacterial cell division. The compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like ciprofloxacin .
  • Kinase Inhibition : Research on similar benzamide derivatives revealed that they could inhibit CK1δ kinase activity effectively. Such inhibition is linked to reduced tumor growth in preclinical models, suggesting potential applications in cancer therapy .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
N-Methyl-4-chlorobenzamideChlorine at para positionIntermediate in pharmaceuticals
N-Methyl-3-(methylsulfamoyl)benzamideSulfamoyl group at meta positionSignificant antimicrobial activity
2-ChlorobenzamideSingle chlorine substitutionSimpler structure; less biological activity
4-FluorobenzamideFluorine substitutionDifferent halogen; affects solubility and reactivity

This table illustrates how variations in substituents influence biological activities and highlights the unique dichlorinated structure of our compound of interest.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide?

  • Methodology : Begin with a benzamide scaffold (e.g., 2,6-dichlorobenzoic acid) and employ sulfamoylation via reaction with methylsulfamoyl chloride under anhydrous conditions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. For regioselective functionalization, consider protecting group strategies to avoid side reactions at the 3-position .
  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

Q. How can X-ray crystallography be optimized for structural characterization of this compound?

  • Methodology : Use SHELX software (SHELXL for refinement) to analyze diffraction data. Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate) at low temperature (4°C) to improve crystal quality. For accurate bond-length analysis, collect high-resolution data (≤ 0.8 Å) and validate thermal displacement parameters .
  • Troubleshooting : If twinning occurs (common in chlorinated benzamides), apply twin-law corrections in SHELXL or use alternative refinement algorithms like JANA2020.

Q. What safety protocols are essential for handling this compound?

  • PPE Requirements : Use nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood to avoid inhalation of chlorinated byproducts.
  • Waste Management : Collect waste in sealed containers labeled for halogenated organics. Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the methylsulfamoyl group modulate biological activity in enzyme inhibition studies?

  • Experimental Design : Perform molecular docking (AutoDock Vina) to compare binding affinities of the sulfamoyl group with target enzymes (e.g., CHK1 kinases). Validate with in vitro kinase assays (ATPase activity measured via malachite green phosphate assay).
  • Data Interpretation : The sulfamoyl group may act as a hydrogen-bond acceptor with catalytic lysine residues, enhancing inhibitory potency. Compare IC50 values with analogs lacking the sulfamoyl moiety .

Q. What analytical techniques resolve contradictions in impurity profiling during synthesis?

  • Methodology : Use chiral HPLC (Chiralpak IA column) with a methanol/acetonitrile mobile phase to separate enantiomeric byproducts. For trace halogenated impurities, employ GC-MS (DB-5ms column, electron ionization mode).
  • Case Study : Inconsistent melting points may arise from polymorphic forms. Characterize polymorphs via DSC and PXRD to confirm phase purity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Strategy : Use QSAR models (e.g., Schrödinger’s QikProp) to predict logP and solubility. Introduce electron-withdrawing groups (e.g., fluorine at the 4-position) to enhance metabolic stability. Validate predictions with in vivo ADME studies (Sprague-Dawley rats) .

Q. What are the challenges in crystallizing this compound for neutron diffraction studies?

  • Key Issues : Hydrogen/deuterium exchange at the sulfamoyl NH group may disrupt crystal packing. Grow deuterated crystals in D2O/acetone mixtures and confirm deuteration via FTIR (N-D stretch at ~2200 cm⁻¹).
  • Resolution Limits : Neutron sources (e.g., ILL Grenoble) require larger crystals (> 1 mm³). Optimize slow evaporation techniques with deuterated solvents .

属性

IUPAC Name

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O3S/c1-12-9(14)7-5(10)3-4-6(8(7)11)17(15,16)13-2/h3-4,13H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUUYBRMCLHMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1Cl)S(=O)(=O)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dodecylmagnesium bromide
Dodecylmagnesium bromide
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide
Dodecylmagnesium bromide
Dodecylmagnesium bromide
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide
Dodecylmagnesium bromide
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide
Dodecylmagnesium bromide
Dodecylmagnesium bromide
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide
Dodecylmagnesium bromide
Dodecylmagnesium bromide
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide
Dodecylmagnesium bromide
Dodecylmagnesium bromide
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。